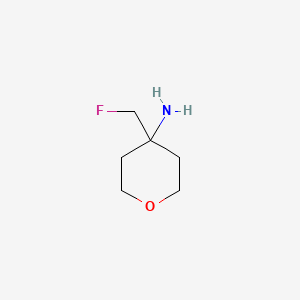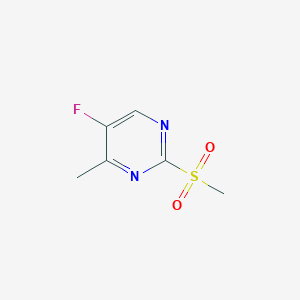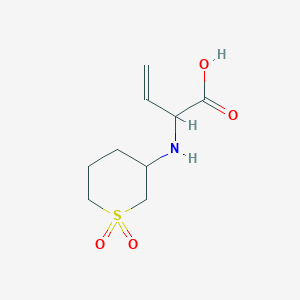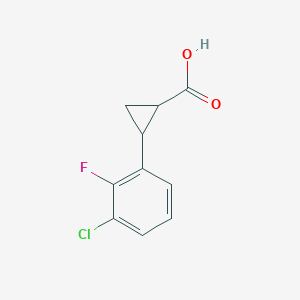![molecular formula C9H16O5 B13012694 (2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13012694.png)
(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde is a complex organic compound with significant potential in various scientific fields. Its unique structure, featuring multiple chiral centers, makes it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde typically involves multi-step organic reactions. One common approach is the use of aldol condensation followed by selective reduction and protection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde is used as a building block for synthesizing more complex molecules. Its chiral centers make it valuable for studying stereochemistry and developing enantioselective synthesis methods.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain natural substrates, making it useful for probing enzyme mechanisms.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly for targeting specific biochemical pathways.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, influencing the activity of these targets and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetone
- (2S)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde
Uniqueness
The uniqueness of (2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde lies in its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H16O5 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde |
InChI |
InChI=1S/C9H16O5/c1-8(2)13-7(5-11)9(3,14-8)6(12)4-10/h4,6-7,11-12H,5H2,1-3H3/t6-,7-,9+/m0/s1 |
Clé InChI |
MFUVXHUBYLKEFJ-ACLDMZEESA-N |
SMILES isomérique |
C[C@]1([C@@H](OC(O1)(C)C)CO)[C@H](C=O)O |
SMILES canonique |
CC1(OC(C(O1)(C)C(C=O)O)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)
![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)
![7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)





![Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13012697.png)

